3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-naphthoic acid
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Overview
Description
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-naphthoic acid (FMCNA) is an important compound used in research and development of new drugs and medicines. It is a carboxylic acid that is derived from fluorene, a naturally occurring aromatic hydrocarbon. FMCNA is a versatile compound that can be used for a variety of purposes, including as an intermediate in the synthesis of other compounds, as a reagent for chemical reactions, and as a building block for drug development.
Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotube Dispersion
Research indicates that N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structural motifs to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-naphthoic acid, have been utilized as surfactants for carbon nanotubes. These surfactants, upon enzymatic activation, create homogeneous aqueous dispersions of carbon nanotubes under constant and physiological conditions, showcasing their potential in material science applications (Cousins et al., 2009).
Synthesis of Oligomers Derived from Neuraminic Acid Analogues
Another study highlights the preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acid analogues. These monomers have been efficiently incorporated into solid-phase synthesis, leading to the creation of oligomers. This demonstrates the compound's utility in synthetic organic chemistry and potential biomedical applications (Gregar & Gervay-Hague, 2004).
Bioconversion of Naphthalenes
A study on Pseudomonas fluorescens showcases the bioconversion of naphthalenes to corresponding salicylic acids, highlighting a unique application of similar naphthoic acid derivatives in biotransformation and environmental bioremediation (Bestetti et al., 1994).
Peptide Synthesis
The reversible protecting group characteristics of fluorenylmethoxycarbonyl derivatives, akin to the compound , have been applied in peptide synthesis, particularly in preventing interchain association during the solid-phase synthesis of peptides (Johnson et al., 1993).
Synthesis and Reactivity Studies
Various research studies have explored the synthesis, chemoselective properties, and reactivity of fluorene derivatives, indicating their significant potential in developing new chemical entities with tailored properties for material science and medicinal chemistry applications (Teng et al., 2013).
Mechanism of Action
Target of Action
Fmoc-3-amino-2-naphthoic acid, also known as 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-naphthoic acid, is primarily used in the field of proteomics research . The compound’s primary targets are the α-amine groups in solid-phase peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-3-amino-2-naphthoic acid is rapidly removed by base . This removal of the Fmoc-protection from the α-amine during synthesis has special significance because the quality of the obtained products depends to a large degree on it .
Biochemical Pathways
The biochemical pathways affected by Fmoc-3-amino-2-naphthoic acid are related to peptide synthesis. The compound plays a crucial role in the solid-phase synthesis (SPS) of peptides . The removal of the Fmoc-protection from the α-amine during synthesis is a key step in these pathways .
Result of Action
The result of Fmoc-3-amino-2-naphthoic acid’s action is the successful synthesis of peptides of various structures . The removal of the Fmoc-protection from the α-amine is a critical step that influences the quality of the final peptide product .
Action Environment
The action of Fmoc-3-amino-2-naphthoic acid can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . Moreover, the compound should be stored at 0-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-3-amino-2-naphthoic acid plays a role in biochemical reactions, particularly in the field of proteomics
Molecular Mechanism
The Fmoc group in Fmoc-3-amino-2-naphthoic acid is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(29)22-13-16-7-1-2-8-17(16)14-24(22)27-26(30)31-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-14,23H,15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMSMIPRIHFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
372159-75-6 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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